3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol
Description
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is a propargyl alcohol derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the meta position of the phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the methanesulfonyl group, which can influence reactivity and biological activity.
Properties
CAS No. |
651310-31-5 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-(3-methylsulfonylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3 |
InChI Key |
MBTMWPLMNSPDOT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C#CCO |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction of Phenyl Derivatives with Propargyl Alcohol
One of the most common methods involves the reaction of a suitable phenyl derivative with propargyl alcohol in the presence of a base catalyst. The general procedure is as follows:
Reagents : Propargyl alcohol, a phenyl derivative (such as 3-bromo or 3-chloro substituted phenols), and a base (e.g., sodium hydride or potassium carbonate).
Conditions : The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation, at elevated temperatures (50–80°C) for several hours.
Yield : Yields can vary significantly depending on the specific substrates and conditions used, often ranging from 60% to 85% purity after purification steps such as column chromatography.
Method B: Sulfonylation of Phenolic Compounds
Another effective method is the sulfonylation of phenolic compounds followed by alkynylation:
Reagents : A suitable phenol, methanesulfonyl chloride, and propargyl alcohol.
-
- The phenol is first reacted with methanesulfonyl chloride in the presence of a base (like pyridine) to form the sulfonate.
- This intermediate is then subjected to an alkynylation reaction with propargyl alcohol.
Yield : This method often provides good yields (around 70%–90%) and high purity after purification.
Method C: One-Pot Synthesis
A more advanced approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel:
Reagents : A combination of phenolic compounds, methanesulfonyl chloride, and propargyl alcohol.
Conditions : The reaction is conducted under reflux conditions in a solvent such as dimethylformamide or dioxane.
Yield : This method can yield products in similar ranges (60%–80%), but with reduced processing time due to fewer purification steps required.
To confirm the structure and purity of synthesized 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol, various analytical techniques are employed:
| Technique | Description |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Used to determine the structure and confirm the presence of functional groups. Typical shifts observed for this compound include aromatic protons around δ 7.0–8.0 ppm. |
| Mass Spectrometry (MS) | Provides molecular weight confirmation and helps identify fragmentation patterns characteristic of the compound. |
| Infrared Spectroscopy (IR) | Identifies functional groups through characteristic absorption bands, such as those associated with hydroxyl (-OH) and sulfonate (-SO₂-) groups. |
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in [4 + 2] cycloadditions with azatrienes under methanesulfonyl chloride (MsCl) and triethylamine (TEA) catalysis. This reaction proceeds via:
-
Formation of a sulfene intermediate from MsCl and TEA.
-
Cycloaddition between the alkyne and azatriene, forming a thiazine-dioxide derivative (Table 1) .
Table 1: Cycloaddition Reaction Conditions and Outcomes
Nucleophilic Substitution
The propargylic hydroxyl group undergoes substitution reactions with electrophiles. For example:
-
Mitsunobu Reactions : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is replaced by nucleophiles (e.g., amines, thiols).
-
Halogenation : Treatment with PBr₃ or SOCl₂ converts the alcohol to a propargyl bromide/chloride, enabling further cross-coupling.
Sulfonylation and Functionalization
The methanesulfonyl group facilitates sulfonamide formation via reaction with amines. A representative procedure includes:
-
Reacting the compound with 2-phenoxyphenylacetylene and TEA in CH₂Cl₂.
-
Generating N-(3-arylprop-2-yn-1-yl)methanesulfonamide derivatives (yield: 85–90%) .
Key Spectral Data for Sulfonamide Product :
-
¹H NMR : δ 4.40 (s, 2H, CH₂), 3.00 (s, 3H, SO₂CH₃).
-
¹³C NMR : δ 86.9 (alkynyl carbon), 55.2 (methoxy group).
Cross-Coupling Reactions
The alkyne moiety engages in Sonogashira Coupling with aryl halides under Pd catalysis. For instance:
-
Reaction with iodobenzene in THF using Pd(PPh₃)₄ and CuI yields biaryl alkynes (reflux at 80°C, 12 hr) .
Electrophilic Additions
The electron-deficient triple bond undergoes regioselective hydration with HgSO₄/H₂SO₄ to form a ketone (3-(3-(methanesulfonyl)phenyl)propan-2-one).
Scientific Research Applications
Organic Chemistry Applications
Synthesis of Complex Molecules
The compound serves as a valuable building block in organic synthesis. It can be utilized in the construction of more complex molecules through various chemical reactions, including substitution and coupling reactions. For instance, the methanesulfonyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack in synthetic pathways.
Reactivity Studies
Research has indicated that 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol can be employed to study its reactivity under different conditions, contributing to a better understanding of reaction mechanisms in organic chemistry. Its unique structure allows for investigations into how substituents affect reactivity and selectivity in chemical reactions .
Pharmacological Applications
Potential Anticancer Agent
Recent studies have explored the compound's biological activity, particularly its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways .
Anti-inflammatory Properties
The compound's methanesulfonyl group may also contribute to anti-inflammatory effects. Preliminary studies suggest that it could inhibit certain pro-inflammatory cytokines, making it a candidate for further investigation as a therapeutic agent for inflammatory diseases .
Material Science Applications
Development of Functional Materials
In material science, 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is being investigated for its potential use in developing new materials with specific properties such as conductivity or fluorescence. The incorporation of this compound into polymer matrices could lead to advancements in electronic materials or sensors due to its unique electronic properties.
Data Tables
Case Studies
- Cytotoxicity Evaluation : A study published in MDPI evaluated various derivatives of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol against MCF-7 breast cancer cells. The results indicated that certain modifications to the compound significantly enhanced its anticancer activity, leading to further exploration of structure-activity relationships .
- Synthesis Pathways : Research documented in PubMed highlighted synthetic methodologies involving this compound as a precursor for novel triazole derivatives with promising biological activities. The study emphasized the versatility of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol in generating diverse chemical entities through strategic modifications .
Mechanism of Action
The mechanism of action of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The alkyne group can participate in click chemistry reactions, making it a versatile tool in chemical biology. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
3-(Quinoxaline-3-yl)prop-2-yn-1-ol (LA-55)
- Structure: Replaces the methanesulfonyl group with a quinoxaline moiety.
- Synthesis: Prepared via coupling reactions involving quinoxaline derivatives and alkynols .
- Biological Activity: Exhibits potent anticancer activity against A549 lung cancer cells (IC₅₀ values comparable to positive controls) without cytotoxicity in non-cancerous macrophages .
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
- Structure : Substitutes methanesulfonyl with a trifluoromethyl (-CF₃) group.
- Synthesis: Produced via Sonogashira coupling or mesylation of propargyl alcohol precursors .
- Applications : Intermediate in cinacalcet synthesis; used in pharmaceutical patents (Cipla, Teva) .
- Physicochemical Properties: Boiling point: 232–234°C . Solubility: Miscible in ethanol, DMF, and dichloromethane .
3-Phenylprop-2-yn-1-ol (CAS 1504-58-1)
- Structure : Lacks substituents on the phenyl ring.
- Properties :
- Utility: Baseline compound for studying substituent effects; used in metal-free triazoloquinoxaline synthesis .
Halogenated and Sulfur-Containing Derivatives
3-(4-Fluorophenyl)prop-2-yn-1-ol
- Structure : Para-fluorine substituent on phenyl ring.
- Applications : Explored in catalytic reactions and ligand design due to fluorine’s electronegativity .
- Comparison : Fluorine’s smaller size compared to -SO₂CH₃ may reduce steric hindrance in synthetic applications.
3-(4-Methylsulfanylphenyl)-1-(4-methylphenyl)prop-2-yn-1-ol
- Structure : Contains methylsulfanyl (-SMe) and methylphenyl groups.
- Synthesis : Involves multi-step coupling reactions; CAS 742699-21-4 .
Biological Activity
3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol, also known as methanesulfonic acid 3-phenylprop-2-yn-1-ol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The compound is characterized by its unique structure, which contributes to its biological activity. The synthesis typically involves the reaction of 3-phenylprop-2-yn-1-ol with methanesulfonyl chloride under basic conditions, often using triethylamine as a catalyst in organic solvents like dichloromethane .
Enzyme Inhibition
One of the primary biological activities of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is its ability to inhibit specific enzymes. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The inhibition mechanism involves binding to the active site of MAO-B, preventing the breakdown of neurotransmitters like dopamine.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by disrupting tubulin polymerization, which is crucial for cancer cell division. Studies have demonstrated that it can inhibit the motility of cancer cells and induce apoptosis . The compound's ability to alter cellular signaling pathways makes it a candidate for further investigation in cancer therapy.
Biological Activity Data
The biological activities of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol can be summarized in the following table:
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| MAO-B Inhibition | 10 μM | Monoamine Oxidase B | |
| Anticancer Activity | Varies | Tubulin | |
| Anti-inflammatory | 15 μM | Pro-inflammatory cytokines |
Study on Neuroprotective Effects
A study published in the Journal of Nuclear Medicine demonstrated that compounds similar to 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol could effectively visualize and quantify MAO-B activity in vivo using PET imaging techniques. This research highlights the potential for this compound in diagnosing neurodegenerative diseases .
Cancer Cell Line Investigation
In vitro studies have shown that treatment with 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol led to significant changes in cell viability and apoptosis markers in various cancer cell lines. The compound was tested against HL-60 and KG-1 cells, revealing a dose-dependent increase in apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the mesylate derivative of analogous propargyl alcohols (e.g., 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol) reacts with amines in cinacalcet synthesis . Optimization involves:
- Catalyst Selection : Palladium or nickel catalysts for alkyne activation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Moderate temperatures (50–80°C) to minimize side reactions.
- Monitoring : Use TLC or HPLC to track reaction progress and purity.
Q. Which spectroscopic techniques are critical for characterizing 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol, and what key peaks confirm its structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : A singlet for the methanesulfonyl (-SO₂CH₃) protons at δ ~3.1 ppm. The propargyl hydroxyl (-OH) may appear as a broad peak at δ ~2.5–3.5 ppm (solvent-dependent).
- ¹³C NMR : The alkyne carbons resonate at δ ~70–90 ppm, while the sulfonyl carbon appears at δ ~45–50 ppm.
- IR Spectroscopy : Stretching vibrations for -OH (~3200–3500 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ confirms molecular weight. Fragmentation patterns help identify the sulfonyl and alkyne groups.
Q. What safety precautions are essential when handling 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in a cool, dry place away from oxidizers and ignition sources.
- Waste Disposal : Segregate waste and use licensed chemical disposal services .
Advanced Research Questions
Q. How can reaction mechanisms involving 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol be elucidated, particularly in substitution or coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to track bond formation/cleavage.
- Kinetic Studies : Measure rate constants under varying conditions (pH, temperature) to propose rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates. For example, the methanesulfonyl group’s electron-withdrawing effect stabilizes leaving groups in substitution reactions .
Q. How can contradictory crystallographic data for this compound be resolved?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (e.g., SHELX programs ) with low-temperature (100 K) data to minimize thermal motion artifacts.
- Twinned Crystals : Apply twin law refinement if multiple domains are present.
- Validation Tools : Check for outliers using R-factor analysis and electron density maps.
Q. What strategies mitigate byproduct formation during the synthesis of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol?
- Methodological Answer :
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Reagent Purity : Use anhydrous solvents and freshly distilled amines to avoid hydrolysis.
- Reaction Monitoring : Stop the reaction at 80–90% conversion to prevent over-reaction.
Q. How can computational chemistry predict the regioselectivity of 3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol in cycloaddition reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. The alkyne’s LUMO may favor nucleophilic attack at the β-carbon.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects and transition states to predict regioselectivity in click chemistry or Diels-Alder reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
